N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of ethyl hydrazinecarbothioamide with 2-methylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarboxamide, while reduction may produce N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazine .
Scientific Research Applications
N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and modulating their activity, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the regulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide include:
- N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarboxamide
- N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazine
- This compound derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets. This versatility makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
443863-28-3 |
---|---|
Molecular Formula |
C11H15N3OS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
1-ethyl-3-[(2-methylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-10(15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,16) |
InChI Key |
SDISVUZRAMTIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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